5-(2-hydroxy-3-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-hydroxy-3-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core, a hydroxy-methylphenyl group, and a piperidinylsulfonylphenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-3-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the hydroxy-methylphenyl and piperidinylsulfonylphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxy-3-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazole ring or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
5-(2-hydroxy-3-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-hydroxy-3-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
- 2-Hydroxy-5-methylphenyltriphenylphosphonium Iodide
Uniqueness
5-(2-hydroxy-3-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C22H24N4O4S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-(2-hydroxy-3-methylphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O4S/c1-15-6-5-7-18(21(15)27)19-14-20(25-24-19)22(28)23-16-8-10-17(11-9-16)31(29,30)26-12-3-2-4-13-26/h5-11,14,27H,2-4,12-13H2,1H3,(H,23,28)(H,24,25) |
InChI Key |
UYSRWYGHALHLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)O |
Origin of Product |
United States |
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